molecular formula C10H12INO B6135393 7-ethyl-4-methylfuro[2,3-b]pyridin-7-ium iodide

7-ethyl-4-methylfuro[2,3-b]pyridin-7-ium iodide

Cat. No. B6135393
M. Wt: 289.11 g/mol
InChI Key: JOKVBARWYAKDIJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-4-methylfuro[2,3-b]pyridin-7-ium iodide, also known as EMFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMFP is a heterocyclic compound that contains a pyridine ring fused to a furan ring. In

Mechanism of Action

The mechanism of action of 7-ethyl-4-methylfuro[2,3-b]pyridin-7-ium iodide is not fully understood. However, studies have suggested that this compound exhibits cytotoxicity towards cancer cells by inducing apoptosis. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits cytotoxicity towards cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating certain cellular pathways. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

7-ethyl-4-methylfuro[2,3-b]pyridin-7-ium iodide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is sensitive to air and moisture, which can affect its stability. This compound is also toxic and should be handled with care.

Future Directions

For the research of 7-ethyl-4-methylfuro[2,3-b]pyridin-7-ium iodide include the development of this compound-based fluorescent probes and the synthesis of this compound derivatives with improved anticancer activity.

Synthesis Methods

7-ethyl-4-methylfuro[2,3-b]pyridin-7-ium iodide can be synthesized by reacting 4-methylfuran with ethyl 2-aminopyridine in the presence of iodomethane. The reaction is carried out under reflux conditions in anhydrous DMF solvent. The product is then purified by recrystallization to obtain this compound as a white solid.

Scientific Research Applications

7-ethyl-4-methylfuro[2,3-b]pyridin-7-ium iodide has been studied for its potential applications in various fields such as material science, organic synthesis, and medicinal chemistry. This compound has been used as a building block for the synthesis of various organic compounds. It has also been used as a fluorescent probe for the detection of metal ions. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent.

properties

IUPAC Name

7-ethyl-4-methylfuro[2,3-b]pyridin-7-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NO.HI/c1-3-11-6-4-8(2)9-5-7-12-10(9)11;/h4-7H,3H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKVBARWYAKDIJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C2C(=C(C=C1)C)C=CO2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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